5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole
Description
Properties
IUPAC Name |
5-(4-methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O2S2/c1-11-5-7-12(8-6-11)13-10-14(15-4-3-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IOUORVYECQCYHG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=CS3)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole typically involves multi-step organic reactions. One common method starts with the preparation of the pyrazole ring through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters. The thiophene ring can be introduced via a cross-coupling reaction, such as the Suzuki-Miyaura coupling, which involves the reaction of a boronic acid derivative of thiophene with a halogenated pyrazole intermediate .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for large-scale production. This includes selecting cost-effective reagents, optimizing reaction conditions (e.g., temperature, pressure, solvent), and employing catalysts to increase yield and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The nitro groups, if present, can be reduced to amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or catalytic hydrogenation can be used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while reduction of nitro groups can produce amine derivatives.
Scientific Research Applications
Antimicrobial Activity
Research indicates that compounds similar to 5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole exhibit significant antimicrobial properties. These compounds have been tested against various pathogens, including:
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Methicillin-resistant Staphylococcus aureus (MRSA) | <0.5 µg/mL |
| Escherichia coli | 0.21 µg/mL |
| Pseudomonas aeruginosa | 0.21 µg/mL |
In a study evaluating the antibacterial efficacy of thiazole derivatives, it was found that modifications to the structure enhanced their activity against multidrug-resistant strains .
Anticancer Activity
The anticancer potential of this compound has been explored through various in vitro studies. It has shown cytotoxicity against several cancer cell lines, including:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 10 µM |
| MCF7 (Breast Cancer) | 15 µM |
| HT1080 (Fibrosarcoma) | 12 µM |
The mechanism of action is believed to involve apoptosis induction and cell cycle arrest . Further investigations into the specific pathways involved are ongoing.
Case Study on Antibacterial Efficacy
A recent study assessed the antibacterial activity of several derivatives of the compound against multidrug-resistant pathogens. The compound demonstrated significant activity against MRSA strains with MIC values lower than traditional antibiotics like linezolid . This highlights its potential as a lead compound for developing new antimicrobial agents.
Case Study on Cytotoxic Effects
In another comparative study assessing the cytotoxic effects of various sulfonamide derivatives on cancer cell lines, this compound exhibited a remarkable reduction in cell viability at concentrations above 10 µM. The results indicated that it could serve as a promising candidate for further development in cancer therapy .
Mechanism of Action
The mechanism of action of 5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s heterocyclic structure allows it to bind to active sites, potentially inhibiting enzyme activity or modulating receptor function. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Data Tables
Table 1: Substituent Effects on Reactivity and Bioactivity
Table 2: Crystallographic Data Comparison
| Compound | Space Group | Molecules/Asymmetric Unit | Planarity | Reference |
|---|---|---|---|---|
| Target compound | N/A | N/A | Hypothesized non-planar (thiophene) | — |
| derivative | P̄1 | 2 | Mostly planar (except fluorophenyl) |
Biological Activity
5-(4-Methylphenyl)-2-methylsulfonyl-3-thiophen-2-yl-3,4-dihydropyrazole is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
The molecular formula of this compound is with a molecular weight of approximately 320.07 g/mol. The structure features a pyrazole core, which is known for diverse biological activities.
1. Anti-inflammatory Activity
Recent studies have highlighted the anti-inflammatory potential of pyrazole derivatives, including this compound. In vitro assays have demonstrated that this compound exhibits significant inhibition of cyclooxygenase (COX) enzymes, particularly COX-2, which is implicated in inflammatory processes.
Table 1: Anti-inflammatory Activity Comparison
2. Antimicrobial Activity
The compound has also been screened for antimicrobial properties against various pathogens. Studies indicate moderate antibacterial activity against Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Staphylococcus aureus | 32 μg/mL | |
| Escherichia coli | 64 μg/mL |
The mechanism by which this compound exerts its biological effects appears to involve the inhibition of key inflammatory mediators and enzymes involved in the inflammatory response. The selective inhibition of COX-2 over COX-1 suggests a potential for reduced gastrointestinal side effects compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs).
Case Study 1: In Vivo Evaluation
A study evaluated the efficacy of the compound in animal models of inflammation. Mice treated with varying doses showed a significant reduction in paw edema compared to control groups. The most effective dose was found to be 50 mg/kg, which resulted in an edema inhibition percentage comparable to that of standard treatments like celecoxib.
Case Study 2: Toxicological Assessment
In a toxicological study assessing acute toxicity, the compound demonstrated a high safety profile with an LD50 greater than 2000 mg/kg in mice, indicating low toxicity and a favorable therapeutic index.
Q & A
Q. What mechanistic insights explain the compound’s instability under acidic conditions?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
